(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
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Overview
Description
“(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” is a chemical compound with the CAS Number: 1872-59-9 . It has a molecular weight of 309.36 . Its physical form is a crystal - powder, and its color ranges from white to very pale yellow .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoate . The InChI code is 1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a crystal - powder, and its color ranges from white to very pale yellow . It has a molecular weight of 309.36 .Scientific Research Applications
- Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Application : Tertiary butyl esters, such as “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Method : The method involves the use of flow microreactor systems . The flow process is more efficient, versatile, and sustainable compared to the batch .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
- Synthesis of Complex Organic Compounds
- Application : Compounds similar to “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” are often used in the synthesis of complex organic compounds . These compounds can serve as intermediates in the synthesis of a variety of other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out . Typically, these compounds are used in reactions under controlled conditions, with specific reagents and catalysts .
- Results : The results would vary depending on the specific synthesis. In general, these compounds can help to increase the efficiency and selectivity of the synthesis .
- Use in Peptide Synthesis
- Application : Compounds similar to “(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” are often used in peptide synthesis . These compounds can serve as intermediates in the synthesis of a variety of peptides .
- Method : The specific methods of application or experimental procedures would depend on the particular peptide being synthesized . Typically, these compounds are used in reactions under controlled conditions, with specific reagents and catalysts .
- Results : The results would vary depending on the specific peptide synthesis. In general, these compounds can help to increase the efficiency and selectivity of the synthesis .
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXPCYVVRYQNO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562393 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate | |
CAS RN |
1872-59-9 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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